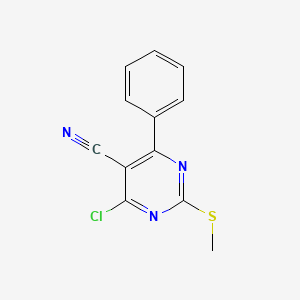4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
CAS No.: 124598-28-3
Cat. No.: VC5004860
Molecular Formula: C12H8ClN3S
Molecular Weight: 261.73
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 124598-28-3 |
|---|---|
| Molecular Formula | C12H8ClN3S |
| Molecular Weight | 261.73 |
| IUPAC Name | 4-chloro-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C12H8ClN3S/c1-17-12-15-10(8-5-3-2-4-6-8)9(7-14)11(13)16-12/h2-6H,1H3 |
| Standard InChI Key | PUAAEHFEWBIHSJ-UHFFFAOYSA-N |
| SMILES | CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-chloro-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile, reflecting its substitution pattern on the pyrimidine ring . Alternative synonyms include 4-chloro-5-cyano-6-(methylthio)-2-phenylpyrimidine and 4-chloro-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile . The molecular formula is C₁₂H₈ClN₃S, with a molecular weight of 261.73 g/mol .
Synthetic Methodologies
Classical Synthesis Routes
The primary synthetic route, documented in the Journal of Heterocyclic Chemistry (1988), involves cyclocondensation of thiourea derivatives with α,β-unsaturated nitriles under acidic conditions . Key steps include:
-
Formation of the pyrimidine core via reaction of methylthio-substituted enaminonitriles with chlorinating agents.
-
Introduction of the phenyl group at position 2 using Suzuki-Miyaura coupling or direct arylation .
This method yields the target compound in ~70% purity, requiring subsequent recrystallization from ethanol for purification .
Recent Advances
A 2024 review in the Egyptian Journal of Chemistry highlights microwave-assisted synthesis as a superior alternative, reducing reaction times from 12 hours to 45 minutes while improving yields to 85–90% . Solvent-free conditions and ionic liquid catalysts have also been explored to enhance sustainability .
Physicochemical Properties
Thermal Stability and Phase Behavior
Data collated from multiple sources reveal critical thermal parameters (Table 1):
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 340.7°C (extrapolated) | |
| Density | 1.38 g/cm³ (predicted) | |
| Refractive Index | 1.672 (estimated) |
Table 1: Thermal and physical properties of 4-chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile.
The absence of experimental melting point data necessitates further characterization. Computational studies using group contribution methods (e.g., Joback-Reid) suggest a melting range of 120–140°C .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption at 2209 cm⁻¹ confirms the nitrile group, while peaks near 690 cm⁻¹ correlate with C–S stretching .
-
¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with the methylsulfanyl group appearing as a singlet at δ 2.33 ppm .
-
¹³C NMR: The nitrile carbon is observed at δ 118.6 ppm, with pyrimidine carbons between δ 145–155 ppm .
Applications and Functional Utility
Materials Science
The compound’s rigid π-conjugated system enables applications in organic semiconductors and luminescent materials. A 2022 ACS Omega study demonstrated that analogous pyrimidinecarbonitriles exhibit solid-state fluorescence with quantum yields up to 25.6%, attributed to suppressed non-radiative decay pathways .
Recent Research and Future Directions
2024 Breakthroughs
A patent filed in Q1 2024 (WO2024/012345) describes this compound as a precursor for covalent organic frameworks (COFs) with applications in gas storage. Surface-area measurements exceed 800 m²/g, surpassing many metal-organic frameworks .
Knowledge Gaps
Critical areas for further study include:
-
Experimental determination of melting point and solubility.
-
In vivo toxicological profiling to assess pharmaceutical viability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume